molecular formula C15H15N5O2S B3008591 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 897614-90-3

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B3008591
CAS No.: 897614-90-3
M. Wt: 329.38
InChI Key: PKNURKJAEQMAIR-UHFFFAOYSA-N
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Description

This compound features a tetrazole core substituted at the 1-position with a 4-methoxyphenyl group. A methylene bridge connects the tetrazole’s 5-position to an acetamide backbone, which is further substituted at the α-carbon with a thiophen-2-yl group. Its molecular formula is C₁₆H₁₆N₆O₂S, with a molecular weight of 380.41 g/mol .

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-22-12-6-4-11(5-7-12)20-14(17-18-19-20)10-16-15(21)9-13-3-2-8-23-13/h2-8H,9-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNURKJAEQMAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 4-methoxyphenylhydrazine with sodium azide under acidic conditions to form 1-(4-methoxyphenyl)-1H-tetrazole.

    Alkylation: The tetrazole derivative is then alkylated using a suitable alkylating agent, such as bromoacetyl thiophene, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit or activate specific pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Key Substituents/Modifications Pharmacological Notes (if available) Reference
Target Compound : N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide C₁₆H₁₆N₆O₂S 1-(4-Methoxyphenyl)tetrazole, thiophen-2-yl on acetamide N/A (structural focus)
N-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide C₁₈H₁₉N₅O₃ Phenoxy group replaces thiophene; 4-methylphenoxy substitution Not reported
2-(1H-Tetrazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide (2o) C₁₀H₁₂N₆OS Ethyl linker between tetrazole and thiophene; lacks methoxyphenyl Synthesized via GP-A/B methods (21–98% yield)
2-{3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl}-N-[(thiophen-2-yl)methyl]acetamide C₂₅H₂₀N₆O₄S Oxadiazole-naphthyridinone core; thiophen-2-ylmethyl substitution Screening compound (no activity data)
(E)-2-(1-((3-Ethylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)acetamide C₂₃H₂₂N₄O₄ Isoxazole-indole scaffold; methoxyphenyl on acetamide Predicted IC₅₀ = 5.31 × 10⁻¹⁵ M (QSAR model for anticancer)
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide C₁₅H₁₅ClN₈OS₂ Sulfanyl linker; 3-chloro-4-methylphenyl on tetrazole; thiadiazole substitution Not reported

Core Heterocycle Modifications

  • Tetrazole vs. Oxadiazole/Thiadiazole : The target compound’s tetrazole ring (high dipole moment, metabolic stability ) contrasts with oxadiazole (e.g., L859-0643 ) or thiadiazole (e.g., compound in ) cores, which may alter binding kinetics and solubility.
  • Substituent Positioning : The 4-methoxyphenyl group on the tetrazole (target compound) differs from 3-chloro-4-methylphenyl (), influencing steric and electronic interactions.

Linker and Side-Chain Variations

  • Methylene vs. Ethyl/Sulfanyl Linkers : The methylene bridge in the target compound may confer rigidity compared to the flexible ethyl (2o, ) or sulfanyl () linkers in analogs.
  • Thiophene vs.

Pharmacological and Physicochemical Insights

  • Lipophilicity : The 4-methoxyphenyl group increases logP compared to unsubstituted tetrazoles (e.g., 2o ).
  • Metabolic Stability : Tetrazoles resist oxidative metabolism better than oxadiazoles , suggesting enhanced in vivo half-life for the target compound.
  • Anticancer Potential: While direct data for the target compound is lacking, the QSAR model for a structurally related methoxyphenyl-acetamide () predicts exceptional potency, hinting at possible applications.

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